2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is an organic compound that features a furan ring, an amide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves the reaction of furan-2-ylmethylamine with 2-bromo-N-(4-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amide group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- **2-[(furan-2-ylmethyl)amino]-N-(2-methylphenyl)acetamide
- **2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide
- **N-(furan-2-ylmethyl)furan-2-carboxamide
Uniqueness
2-{2-[(furan-2-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, amide group, and phenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(4-methylanilino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C16H18N2O4/c1-12-4-6-13(7-5-12)18-16(20)11-21-10-15(19)17-9-14-3-2-8-22-14/h2-8H,9-11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
JSPYXAUNCTYQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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